2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-14-6-3-2-5-13(14)17(23)21-10-12-22-11-9-20-16(22)15-18-7-4-8-19-15/h2-9,11H,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGATHBGRGVFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The pyrimidinyl-imidazolyl-ethyl side chain can be attached via a series of condensation reactions and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine .
Scientific Research Applications
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrimidinyl-imidazolyl-ethyl side chain is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations :
- Thioether vs. Nitro Groups : The target’s methylthio group contrasts with the nitro substituents in W1 (), which are electron-withdrawing and may reduce solubility but enhance reactivity in microbial targets .
- Pyrimidine-Imidazole Linkage : Unlike compound 129 (), which lacks a benzamide group, the target’s pyrimidinyl-imidazolylethyl side chain may improve selectivity for kinase domains .
- Triazole/Thiazole Hybrids : Compounds like 9c () incorporate triazole and thiazole rings, which broaden binding interactions but increase synthetic complexity compared to the target’s simpler imidazole-pyrimidine system .
Biological Activity
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure features a benzamide core, a methylthio group, and a pyrimidinyl-imidazolyl-ethyl side chain, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzamide Core : The benzamide structure is synthesized through nucleophilic substitution.
- Introduction of the Methylthio Group : This is achieved via a reaction with methylthiol or similar reagents.
- Attachment of the Pyrimidinyl-Imidazolyl-Ethyl Side Chain : This step often involves condensation reactions and cyclizations to ensure proper functionalization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The pyrimidinyl-imidazolyl-ethyl side chain plays a critical role in binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit the V600EBRAF mutant kinase, which is implicated in several cancers. In enzyme assays, these compounds demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance efficacy (Table 1).
| Compound | V600EBRAF Inhibition (%) at 1 µM |
|---|---|
| 12a | 45 |
| 12b | 60 |
| 12c | 78 |
| 12d | 90 |
Table 1: Inhibition of V600EBRAF by related compounds
Antiviral Potential
In addition to anticancer properties, there is emerging evidence that compounds with similar structures may possess antiviral activity. For example, some pyrimidine derivatives have been evaluated for their effectiveness against various viruses, including HIV and Hepatitis C Virus (HCV). The structure–activity relationship (SAR) studies indicate that modifications to the imidazole ring can significantly enhance antiviral potency (Figure 1).
Study on Anticancer Efficacy
A recent study published in Nature highlighted the efficacy of a compound closely related to this compound in treating melanoma in vitro and in vivo models. The researchers found that treatment led to a significant reduction in tumor size and increased apoptosis in cancer cells.
Antiviral Research
Another study focused on the antiviral properties of pyrimidine derivatives indicated that certain compounds exhibited IC50 values in the low micromolar range against HCV NS5B polymerase, suggesting potential for development as antiviral therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
